Troxerutin

Descripción general

Descripción

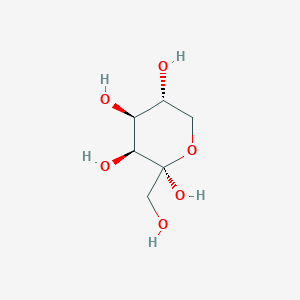

Troxerutin is a flavonol, a type of flavonoid, derived from rutin. It is more accurately a hydroxyethylrutoside and can be isolated from Sophora japonica, the Japanese pagoda tree . This compound is used as a vasoprotective agent and has shown potential in reversing central nervous system insulin resistance and reducing reactive oxygen species induced by a high-cholesterol diet .

Mecanismo De Acción

Target of Action

Troxerutin, a flavonol derived from rutin , has been shown to interact with several targets. It has been predicted to be a TRPV1 antagonist , and it also interacts with proteins such as APAF-1, BAX, caspases-9 and -3, and BCL-2 . These proteins play crucial roles in apoptosis, inflammation, and oxidative stress .

Mode of Action

This compound exerts its effects through multiple mechanisms. It increases antioxidant enzymes and reduces oxidative damage . It also decreases proapoptotic proteins (APAF-1, BAX, caspases-9 and -3) and increases the antiapoptotic BCL-2 . Furthermore, it increases the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) and downregulates the nuclear factor κB (NFκ) .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to increase antioxidant enzymes, thereby reducing oxidative damage . It also modulates the apoptotic pathway by decreasing proapoptotic proteins and increasing antiapoptotic proteins . Furthermore, it influences the nuclear translocation of Nrf2, a key regulator of cellular response to oxidative stress .

Pharmacokinetics

It is known that this compound can be significantly absorbed by the gastrointestinal system due to its high water solubility . A study has reported a highly sensitive LC–MS–MS assay for the determination of this compound in human plasma, which could be used for further pharmacokinetic studies .

Result of Action

This compound has been shown to have beneficial effects in many diseases. It has been used in trials studying the treatment of Chronic Venous Insufficiency . It has also been shown to reverse CNS insulin resistance and reduce reactive oxygen species induced by a high-cholesterol diet . Furthermore, it has been demonstrated to exert significant therapeutic effects against liver cancer by modulating liver function enzymes, xenobiotic enzymes, oxidative damage, inhibiting cell proliferation, suppressing inflammatory response, and inducing apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by factors such as diet and gut microbiota, which can influence its absorption in the gastrointestinal system

Análisis Bioquímico

Biochemical Properties

Troxerutin has shown promise in biochemical reactions due to its anti-inflammatory and antioxidant properties . It interacts with various enzymes and proteins, such as superoxide dismutase (SOD), glutathione (GSH), and tumor necrosis factor-alpha (TNF-α) . This compound increases the levels of SOD and GSH while reducing the levels of nitrite, malondialdehyde (MDA), TNF-α, interleukin-6 (IL-6), and interferon-gamma (IFN-γ) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce immobility time in the forced swim test (FST) and mitigate behavioral deficits in the novelty-suppressed feeding (NSF) test .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It has been shown to suppress p65 by downregulating signal transducers and activation of transcription 3 (STAT3), thereby sensitizing cancer cells to apoptosis through Bcl-2 prevention . Additionally, it decreases the expression of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . After seven days of treatment, mice administered with this compound showed significant reduction in immobility time in the FST and mitigated behavioral deficits in the NSF test .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a study, male Swiss mice were exposed to various treatments, including this compound-treated groups administered at different doses (10, 20, 40 mg/kg, i.p.) .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can be synthesized into acylated derivatives, enhancing its bioavailability and antioxidant activities in cells .

Métodos De Preparación

Troxerutin can be synthesized through various methods. One common method involves the extraction of rutin from plant sources, followed by hydroxyethylation. The industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . Another method involves liquid-liquid extraction with ethyl acetate-isopropanol, followed by gradient elution using ammonium acetate and methanol . Additionally, a patented method describes the use of cationic and anionic resin columns for desalination, followed by concentration under reduced pressure and recrystallization with methanol .

Análisis De Reacciones Químicas

Troxerutin undergoes various chemical reactions, including oxidation and reduction. The oxidation of this compound involves electron-transfer processes, which are of great interest due to their antioxidant properties . The redox reactions of this compound have been studied using pulse radiolysis and cyclic voltammetry, revealing one-electron redox potentials . Common reagents used in these reactions include ammonium acetate and methanol . The major products formed from these reactions include oxidized and reduced forms of this compound.

Aplicaciones Científicas De Investigación

Troxerutin has a wide range of scientific research applications. In chemistry, it is used for its antioxidant properties and ability to scavenge radicals. In biology, this compound has been studied for its potential to improve hepatic lipid homeostasis and protect against high cholesterol-induced cognitive deficits . In medicine, this compound is used to treat chronic venous insufficiency, varicose veins, and hemorrhoids . It has also shown promise in counteracting anaplastic thyroid carcinoma progression by reducing the viability of cancer cells and modulating oxidative stress mediators . In industry, this compound is used in the formulation of solid lipid nanoparticles to enhance drug release and bioavailability .

Comparación Con Compuestos Similares

Troxerutin is similar to other flavonoid glycosides, such as rutin, quercetin, and diosmin. this compound is unique due to its hydroxyethylation, which enhances its bioavailability and antioxidant properties . Unlike rutin, which has poor cell membrane penetration, this compound’s acylated derivatives have improved lipophilicity and bioavailability . Additionally, this compound has been identified as a potential transient receptor potential vanilloid 1 (TRPV1) antagonist, which is not a characteristic shared by all flavonoids .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties, such as enhanced bioavailability and antioxidant effects, make it a valuable compound for scientific research and therapeutic applications.

Propiedades

IUPAC Name |

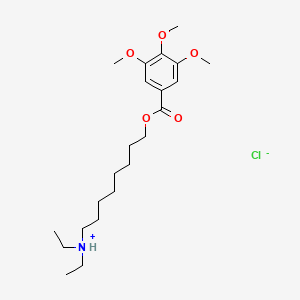

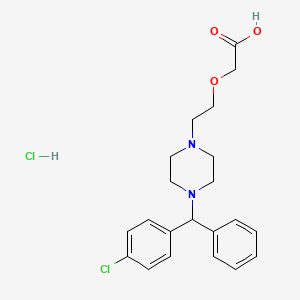

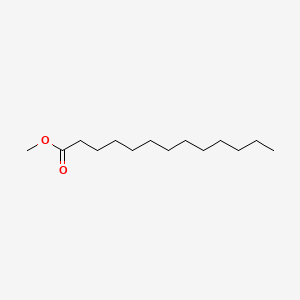

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVFNTXFRYQLRP-VVSTWUKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045929 | |

| Record name | Troxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7085-55-4, 55965-63-4 | |

| Record name | Troxerutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troxerutin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venoruton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troxerutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Troxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Troxerutin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROXERUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y4N11PXO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B7802911.png)

![sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate](/img/structure/B7802995.png)